2-(benzylsulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-phenylmethanesulfonylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a phenylethyl group, and a phenylmethanesulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-phenylmethanesulfonylacetamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Phenylethyl Group: The phenylethyl group can be introduced through alkylation reactions using phenylethyl halides.
Formation of Phenylmethanesulfonylacetamide Moiety: This moiety can be synthesized by reacting phenylmethanesulfonyl chloride with acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-phenylmethanesulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, often under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-phenylmethanesulfonylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-phenylmethanesulfonylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- 2-thiophenefentanyl
- Ocfentanil
Uniqueness
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2-phenylmethanesulfonylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c23-17(14-27(24,25)13-16-9-5-2-6-10-16)20-19-22-21-18(26-19)12-11-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22,23) |
InChI Key |
ZHAFPXDCIORLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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